Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)-

Description

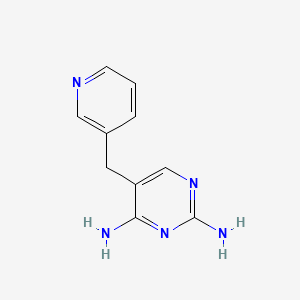

2,4-Diamino-5-(3-pyridylmethyl)pyrimidine is a synthetic diaminopyrimidine derivative with a pyrimidine core substituted at position 5 with a 3-pyridylmethyl group. This compound belongs to a class of antifolate agents designed to inhibit dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism.

Properties

CAS No. |

52606-04-9 |

|---|---|

Molecular Formula |

C10H11N5 |

Molecular Weight |

201.23 g/mol |

IUPAC Name |

5-(pyridin-3-ylmethyl)pyrimidine-2,4-diamine |

InChI |

InChI=1S/C10H11N5/c11-9-8(6-14-10(12)15-9)4-7-2-1-3-13-5-7/h1-3,5-6H,4H2,(H4,11,12,14,15) |

InChI Key |

FMBYANWCIULBGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)CC2=CN=C(N=C2N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine typically involves the reaction of 2,4-diamino-6-chloropyrimidine with 3-pyridylmethylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

Substitution: Substituted derivatives with new functional groups replacing the amino groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds with potential biological activities .

Biology

In biological research, 2,4-diamino-5-(3-pyridylmethyl)pyrimidine is studied for its interactions with enzymes and receptors. It is particularly of interest in the study of dihydrofolate reductase inhibitors, which are important in the treatment of bacterial infections and cancer .

Medicine

Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require a pyrimidine core structure .

Mechanism of Action

The mechanism of action of 2,4-diamino-5-(3-pyridylmethyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound effectively disrupts DNA synthesis, leading to the death of rapidly dividing cells, such as bacteria and cancer cells .

Comparison with Similar Compounds

Key Observations :

- Hydrophobic vs. Polar Groups: Trimethoprim’s 3,4,5-trimethoxybenzyl group maximizes hydrophobic interactions with DHFR’s Ile 62, Leu 69, and Phe 36 residues .

- C6 Modifications : Alkyl chains at C6 (e.g., methyl in DDMP, ethyl in pyrimethamine) enhance potency by interacting with Met 25 and Phe 36 in DHFR’s hydrophobic pocket . The target compound’s C6 substitution (if present) would similarly influence activity.

Enzyme Inhibition and Antifungal Activity

Potency Trends

- Scaffold C Biphenyl Derivatives: Exhibit the highest potency among diaminopyrimidines, with IC₅₀ values as low as 0.017 µM against Candida albicans DHFR (CaDHFR) .

- Propargyl-Substituted Analogs : Hydrophobic propargyl groups (e.g., gem-dimethyl in compound 10 ) improve CaDHFR inhibition 5- to 10-fold compared to simpler scaffolds .

Selectivity Against Human DHFR

- Trimethoprim and Biphenyl Derivatives : Achieve >100-fold selectivity for microbial DHFR over human DHFR .

- Pyrroloquinazoline Class: Potent inhibitors but non-selective, limiting therapeutic utility .

- DDMP : Binds tightly to human DHFR but is used in antineoplastic therapy due to blood-brain barrier penetration .

Pharmacokinetic and Resistance Profiles

- Lipid Solubility : DDMP and its 6-ethyl analog (DDEP) exhibit high lipid solubility, enabling rapid brain tumor penetration .

- Resistance Mechanisms: Methotrexate-resistant cell lines show cross-resistance to DDMP but increased sensitivity to 2,4-diaminoquinazolines, suggesting divergent binding modes .

- Hydrophobicity and Binding : Compounds with higher logP values (e.g., biphenyl derivatives) demonstrate prolonged tissue retention and slower plasma clearance .

Biological Activity

Pyrimidine derivatives, particularly Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- , have garnered significant attention due to their diverse biological activities. This compound is characterized by its two amino groups at positions 2 and 4 and a pyridylmethyl substituent at position 5, contributing to its pharmacological potential. The following sections will detail the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- is integral to its biological activity. The presence of the pyridylmethyl group enhances its interaction with biological targets, potentially improving its efficacy as a therapeutic agent. The compound's molecular formula comprises carbon (C), hydrogen (H), nitrogen (N), and oxygen (O), reflecting its complex nature.

Biological Activities

1. Antimicrobial Activity

Pyrimidine derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- exhibit significant activity against various pathogens:

- Bacterial Inhibition : Research indicates that certain pyrimidine derivatives show potent antibacterial effects against strains such as E. coli and S. aureus . The structure-function relationship suggests that modifications in the substituents can enhance these effects.

- Antifungal Properties : Some derivatives have also demonstrated antifungal activity against species like A. flavus and A. niger, indicating a broad spectrum of antimicrobial action .

2. Anticancer Activity

Recent investigations into the anticancer properties of pyrimidine derivatives have shown promising results:

- Cell Growth Inhibition : A study on pyrimidine-2,4-diamine analogues revealed significant inhibition of cancer cell proliferation in colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) cell lines . The active compound induced cell cycle arrest and apoptosis through mechanisms involving DNA damage response pathways.

- In Vivo Efficacy : The same study reported that the compound effectively inhibited tumor growth in animal models with minimal side effects, highlighting its potential as a chemotherapeutic agent .

3. Anti-inflammatory Activity

Pyrimidine derivatives have also been evaluated for their anti-inflammatory properties:

- Inhibition of Edema : Compounds exhibiting structural similarities to Pyrimidine, 2,4-diamino-5-(3-pyridylmethyl)- showed significant reductions in paw edema in experimental models, outperforming standard anti-inflammatory drugs like indomethacin . This suggests a potential role in treating inflammatory conditions.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.